

# 2-Phenoxynicotinonitrile CAS number 14178-15-5

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## Compound of Interest

Compound Name: 2-Phenoxynicotinonitrile

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An In-depth Technical Guide to **2-Phenoxynicotinonitrile** (CAS: 14178-15-5) for Advanced Research and Development

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Phenoxynicotinonitrile**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the synthetic strategy, mechanistic underpinnings, analytical characterization, and strategic applications of this compound, reflecting insights gained from practical laboratory experience.

## Core Compound Profile and Physicochemical Properties

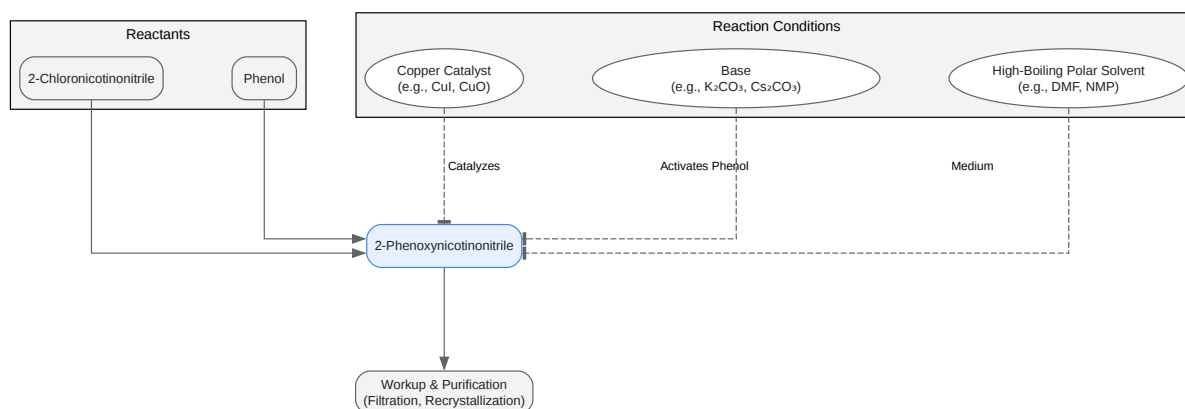
**2-Phenoxynicotinonitrile** (also known as 2-phenoxy pyridine-3-carbonitrile) is a bifunctional aromatic compound featuring a phenoxy group and a nitrile group on a pyridine scaffold.<sup>[1]</sup> This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for biologically active compounds.<sup>[2]</sup> Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	14178-15-5	[3]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O	
Molecular Weight	196.21 g/mol	[1][3]
Melting Point	107-109°C	[4]
Boiling Point	329.2 ± 27.0 °C (Predicted)	[4]
Density	1.23 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
Appearance	White to off-white solid	Inferred
Synonyms	3-Pyridinecarbonitrile, 2-phenoxy-; 3-Cyano-2-phenoxy pyridine	[1]

## Strategic Synthesis: The Ullmann Condensation Approach

The most direct and industrially relevant synthesis of **2-Phenoxynicotinonitrile** is achieved via a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation (or Ullmann-type) reaction.[5][6] This method is superior to other potential routes due to the relatively poor reactivity of unactivated aryl halides like 2-chloronicotinonitrile towards nucleophilic substitution without catalysis. The copper catalyst is crucial as it facilitates C-O bond formation, which would otherwise require harsh, often prohibitive, conditions.[7][8]

The reaction involves the coupling of 2-chloronicotinonitrile with phenol in the presence of a base and a copper catalyst.[5]



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**Caption:** General workflow for the Ullmann synthesis of **2-Phenoxynicotinonitrile**.

## Synthesis Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating purification and analytical steps to confirm the identity and purity of the final product.

**Prerequisite: Synthesis of 2-Chloronicotinonitrile** The starting material, 2-chloronicotinonitrile, can be prepared from nicotinamide via a two-step process involving reaction with phosphorus pentachloride and phosphorus oxychloride, followed by a careful workup. A well-established and reliable procedure is documented in Organic Syntheses.[9]

### Step-by-Step Protocol for **2-Phenoxynicotinonitrile**:

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add phenol (1.0 eq.), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0

eq., finely ground and dried), and a copper catalyst such as copper(I) iodide (CuI, 0.1 eq.).

- Causality: Anhydrous conditions are critical to prevent side reactions.  $K_2CO_3$  is a cost-effective base sufficient for deprotonating phenol to the more nucleophilic phenoxide. Cesium carbonate ( $Cs_2CO_3$ ) can be used for more challenging substrates to increase reactivity.[8]
- Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. The solvent should be sufficient to create a stirrable slurry.
- Reactant Addition: Add 2-chloronicotinonitrile (1.0 eq.) to the mixture.
- Reaction Execution: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Causality: The elevated temperature is characteristic of Ullmann condensations and is required to overcome the activation energy of the copper-catalyzed cycle.[5]
- Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water and stir. The crude product should precipitate.
- Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure **2-Phenoxynicotinonitrile**.
- Validation: Dry the purified product under vacuum and confirm its identity and purity using the analytical methods described in Section 3.

## Analytical Characterization and Spectroscopic Signature

Proper characterization is essential to validate the successful synthesis of the target compound. The expected spectroscopic data for **2-Phenoxynicotinonitrile** are outlined below.

While public databases may provide some spectra, understanding the expected signature is key for interpretation.<sup>[10]</sup>

Technique	Expected Features
<sup>1</sup> H NMR	Multiple signals in the aromatic region (~7.0-8.5 ppm). Protons on the pyridine ring will be deshielded compared to those on the phenyl ring. Splitting patterns will be complex due to coupling between adjacent aromatic protons.
<sup>13</sup> C NMR	Expect 12 distinct signals for the 12 carbons. The nitrile carbon (C≡N) will appear downfield (~115-120 ppm). The carbon attached to the oxygen (C-O) will also be distinct.
IR Spectroscopy	- C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm <sup>-1</sup> .- Aryl C-O-C Stretch: Strong, characteristic peaks in the 1200-1250 cm <sup>-1</sup> (asymmetric) and ~1020-1070 cm <sup>-1</sup> (symmetric) regions.- Aromatic C=C and C-H Bending: Multiple peaks in the 1400-1600 cm <sup>-1</sup> and 690-900 cm <sup>-1</sup> regions, respectively.
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) should be observed at m/z = 196.21.

Interpreting these spectra together provides a robust confirmation of the compound's structure.<sup>[11][12][13]</sup>

## Reactivity and Strategic Applications in Drug Discovery

**2-Phenoxynicotinonitrile** is not typically an end-product but rather a versatile scaffold for building more complex molecules with potential therapeutic applications.<sup>[14][15]</sup> Its value lies in the strategic placement of its functional groups.

**Caption:** Key functional regions of **2-Phenoxynicotinonitrile** for medicinal chemistry.

- **The Nitrile Group:** The nitrile (cyano group) is a highly valuable pharmacophore in modern medicinal chemistry. It is a bioisostere for carbonyl groups, can act as a hydrogen bond acceptor, and is metabolically robust.<sup>[16]</sup> Its presence allows for potential interactions with enzyme active sites. In some cases, it can be a precursor to other functional groups like amides or tetrazoles, expanding synthetic possibilities.
- **The Diaryl Ether Linkage:** The phenoxy-pyridine structure forms a diaryl ether linkage. This is a common motif in bioactive compounds, providing a balance of rigidity and conformational flexibility that can be optimal for receptor binding.<sup>[8]</sup>
- **A Versatile Intermediate:** The molecule serves as a starting point for a wide array of derivatives. For instance, derivatives such as 4-Anilino-**2-phenoxynicotinonitrile** and 2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride have been synthesized, demonstrating its utility in creating libraries of compounds for screening.<sup>[17][18]</sup> The scaffold is present in molecules investigated as inhibitors for various biological targets.<sup>[2][19][20][21][22]</sup>

## Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), **2-Phenoxynicotinonitrile** presents several hazards.<sup>[23][24]</sup>

- **Hazards:** Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.<sup>[23][24]</sup>
- **Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.<sup>[17][23]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.<sup>[17]</sup>
- **First Aid:**
  - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.<sup>[23]</sup>

- Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[23]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[24]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]

## Conclusion

**2-Phenoxynicotinonitrile** (CAS 14178-15-5) is a compound of significant strategic importance in the field of medicinal chemistry. Its synthesis via the robust Ullmann condensation is well-understood, and its structural features—a versatile nitrile pharmacophore, a diaryl ether linkage, and an aromatic scaffold—make it an ideal starting point for the development of novel, complex, and potentially therapeutic agents. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and strategically employ this valuable chemical intermediate in advanced drug discovery programs.

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